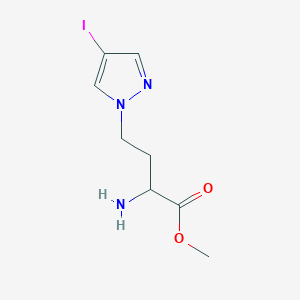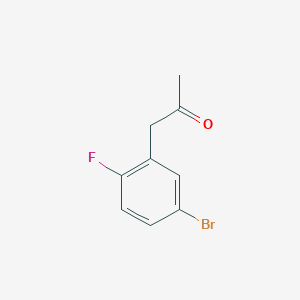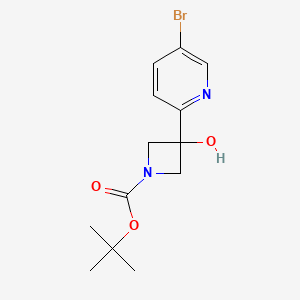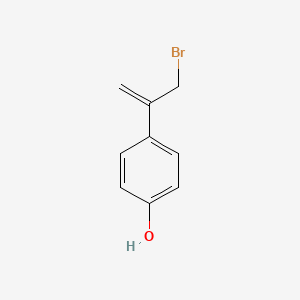
4-(3-Bromoprop-1-en-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromoprop-1-en-2-yl)phenol is an organic compound with the molecular formula C9H9BrO. It is a brominated phenol derivative, characterized by the presence of a bromine atom attached to a prop-1-en-2-yl group, which is further connected to a phenol ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromoprop-1-en-2-yl)phenol typically involves the bromination of allyl phenol derivatives. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions . This method ensures selective bromination at the allylic position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow photochemical bromination. This method utilizes a photoreactor and N-bromosuccinimide (NBS) to achieve high productivity and selectivity . The continuous-flow process allows for efficient light irradiation and rapid transfer of products, minimizing undesired side reactions.
化学反応の分析
Types of Reactions: 4-(3-Bromoprop-1-en-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The double bond in the prop-1-en-2-yl group can be reduced to a single bond using hydrogenation catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or aniline in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of 4-(3-bromopropyl)phenol.
科学的研究の応用
4-(3-Bromoprop-1-en-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of flame retardants, antioxidants, and UV absorbers
作用機序
The mechanism of action of 4-(3-Bromoprop-1-en-2-yl)phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, such as the STAT3 pathway, leading to anti-inflammatory and neuroprotective effects.
類似化合物との比較
Propargyl Bromide: Another brominated compound with a similar structure but different reactivity and applications.
4-Bromocrotonic Acid: An allylic brominated compound used in pharmaceutical synthesis.
Uniqueness: 4-(3-Bromoprop-1-en-2-yl)phenol is unique due to its combination of a brominated allylic group and a phenol ring, which imparts distinct chemical reactivity and potential biological activities.
特性
分子式 |
C9H9BrO |
|---|---|
分子量 |
213.07 g/mol |
IUPAC名 |
4-(3-bromoprop-1-en-2-yl)phenol |
InChI |
InChI=1S/C9H9BrO/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,11H,1,6H2 |
InChIキー |
SYPLKNBIWZZQQI-UHFFFAOYSA-N |
正規SMILES |
C=C(CBr)C1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


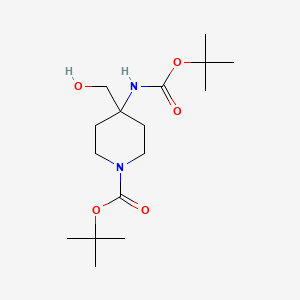
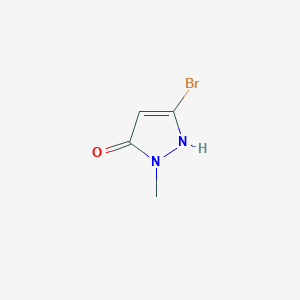
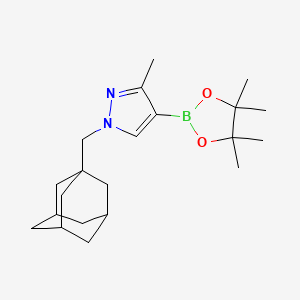

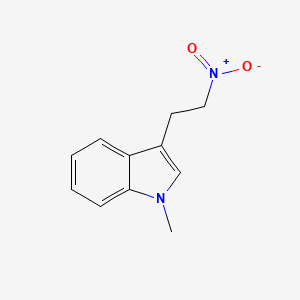
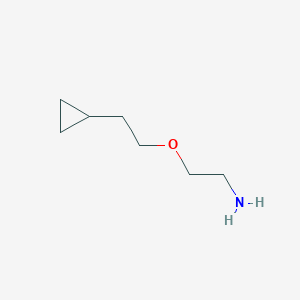
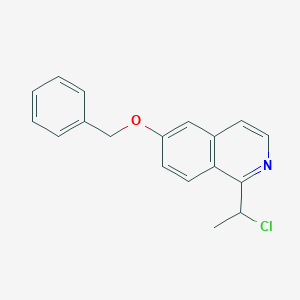
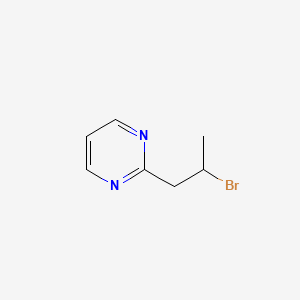
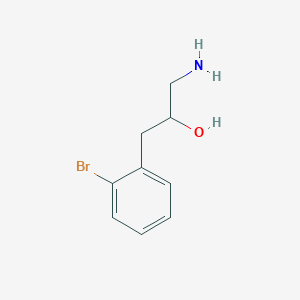
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)
